tert-Butyl (3-(4-formylbenzyl)phenyl)carbamate
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Overview
Description
1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which is a category of organic compounds with the general formula R2NC(O)OR and structure >N−C(=O)−O−. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate typically involves the reaction of 4-formylphenylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1,1-Dimethylethyl N-[3-[(4-carboxyphenyl)methyl]phenyl]carbamate.
Reduction: 1,1-Dimethylethyl N-[3-[(4-hydroxyphenyl)methyl]phenyl]carbamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl N-phenylcarbamate: Similar structure but lacks the tert-butyl group.
4-Formylphenyl N-methylcarbamate: Similar structure but has a methyl group instead of the phenyl group.
4-Formylphenyl N-ethylcarbamate: Similar structure but has an ethyl group instead of the phenyl group.
Uniqueness
1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C19H21NO3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-17-6-4-5-16(12-17)11-14-7-9-15(13-21)10-8-14/h4-10,12-13H,11H2,1-3H3,(H,20,22) |
InChI Key |
UZKWTNSUXJOKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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